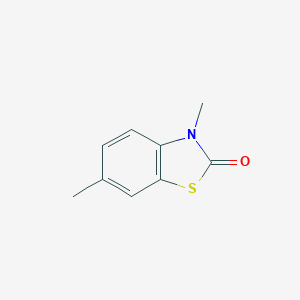

2(3H)-Benzothiazolone,3,6-dimethyl-(9CI)

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORRQCDPRZIXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3h Benzothiazolone,3,6 Dimethyl 9ci and Substituted Analogues

Established Synthetic Pathways to Benzothiazolone Scaffolds

The foundational methods for creating benzothiazolone structures have been refined over decades, typically involving the construction of the heterocyclic ring from an appropriately substituted aminothiophenol precursor.

Multi-Step Synthesis Approaches

The synthesis of 2(3H)-benzothiazolones often begins with the formation of a key intermediate, a substituted 2-aminothiophenol (B119425). For the target molecule, 2(3H)-Benzothiazolone, 3,6-dimethyl- , the required precursor is 2-amino-4-methylthiophenol .

A common route to this precursor starts from the relatively inexpensive p-toluidine (B81030). The synthesis involves several key transformations:

Thiourea (B124793) Formation : p-Toluidine is reacted with a thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, to form p-tolylthiourea.

Cyclization : This thiourea derivative then undergoes cyclization. For instance, treatment with hydrobromic acid can yield 2-amino-6-methylbenzothiazole (B160888) google.com.

Hydrolysis/Rearrangement : To obtain the desired 2-amino-4-methylthiophenol, alternative routes are often necessary. One established method involves the reaction of o-chloronitrobenzenes with sodium hydrogensulfide or sodium sulfide (B99878) ijpsonline.comresearchgate.net. For the 4-methyl derivative, the process would start with 2-chloro-5-nitrotoluene (B86962). However, the isolation of free o-aminothiophenols can be challenging due to their rapid oxidation to the corresponding disulfide ijpsonline.com.

Once the 2-amino-4-methylthiophenol intermediate is secured, the next critical step is the formation of the benzothiazolone ring. This is achieved by introducing a carbonyl group at the 2-position. Classical methods for this transformation include the use of hazardous reagents like phosgene (B1210022) or its safer equivalents rsc.org. An alternative and widely used approach is the reaction with urea (B33335) eurekaselect.com. The reaction of 2-amino-4-methylthiophenol with urea would lead to the formation of 6-methyl-2(3H)-benzothiazolone .

The final step in this multi-step sequence is the alkylation of the nitrogen atom at the 3-position. The N-methylation of the 6-methyl-2(3H)-benzothiazolone intermediate would yield the final product, 2(3H)-Benzothiazolone, 3,6-dimethyl- . This can be accomplished using standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) mdpi.com. The selectivity of N-methylation over O-alkylation is a key consideration in this step.

A plausible multi-step pathway is outlined below:

Figure 1: Plausible Multi-Step Synthesis of 2(3H)-Benzothiazolone, 3,6-dimethyl-Reaction Mechanisms in Benzothiazolone Ring Formation

The formation of the benzothiazolone ring from a 2-aminothiophenol precursor and a carbonyl source like urea or carbon dioxide involves a cyclization-condensation mechanism.

When reacting with urea, the process is believed to proceed via the following steps:

Nucleophilic Attack : The primary amino group of the 2-aminothiophenol attacks one of the carbonyl carbons of urea, leading to the elimination of ammonia (B1221849) and the formation of a thiophenylurea intermediate.

Intramolecular Cyclization : The thiol group (-SH) then performs an intramolecular nucleophilic attack on the same carbonyl carbon.

Elimination : A second molecule of ammonia is eliminated, resulting in the formation of the stable, five-membered thiazolone ring fused to the benzene (B151609) ring.

The reaction with carbon dioxide (CO2) as the carbonyl source is a greener alternative. This reaction can be catalyzed by various systems and typically involves the formation of a carbamic acid intermediate from the reaction of the amine with CO2, followed by intramolecular cyclization with the thiol group mdpi.comambeed.com. The use of hydrosilanes in this process can promote the formation of benzothiazoles while suppressing the formation of benzothiazolones as byproducts mdpi.com.

Contemporary and Sustainable Synthetic Strategies

Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods. These include one-pot reactions, microwave-assisted synthesis, and solvent-free conditions, all of which are applicable to the synthesis of benzothiazolone scaffolds.

One-Pot Multicomponent Reaction Systems

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation and purification of intermediates, thus saving time and resources nih.gov. For benzothiazole (B30560) derivatives, several one-pot strategies have been developed. For example, three-component reactions involving o-iodoanilines, potassium sulfide, and DMSO have been used to generate 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source, solvent, and oxidant prepchem.com.

Adapting this philosophy to 2(3H)-Benzothiazolone, 3,6-dimethyl- , a hypothetical one-pot synthesis could involve the reaction of 2-chloro-5-nitrotoluene with a sulfur source and a methylating agent in a single vessel, though this would require careful control of reaction conditions to manage selectivity and reactivity. More practically, a one-pot cyclization and N-alkylation of 2-amino-4-methylthiophenol could be envisioned. After forming the 6-methyl-2(3H)-benzothiazolone in situ, the methylating agent could be added directly to the reaction mixture to achieve the final product without isolating the intermediate.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often leading to increased yields and purer products compared to conventional heating methods rsc.orgorganic-chemistry.org.

Numerous reports highlight the successful application of microwave heating for the synthesis of benzothiazole and benzothiazolone derivatives ijpsonline.commdpi.com. For instance, the condensation of ortho-aminothiophenol with various fatty acids to form 2-substituted benzothiazoles has been achieved in just 3-4 minutes under microwave irradiation using P4S10 as a catalyst in solvent-free conditions mdpi.comorganic-chemistry.org. Similarly, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes has been accelerated in an ionic liquid under microwave irradiation without the need for a catalyst unipr.it.

| Reactants | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave, Ethanol | 2-Arylbenzothiazoles | High | ijpsonline.com |

| 2-Amino-6-substituted benzothiazole, Benzaldehyde | Microwave (160W), Anhydrous Ethanol | 2-Benzylidenoimino-6-substituted benzothiazoles | Improved vs. conventional | organic-chemistry.org |

| 2-Mercaptobenzothiazole, Hydrazine (B178648) Hydrate (B1144303) | Microwave (960W), NaY Zeolite (Solvent-free) | 2-Hydrazinobenzothiazole | High | |

| Ortho-aminothiophenol, Fatty Acids | Microwave, P4S10 (Solvent-free) | 2-Substituted benzothiazoles | High | mdpi.comorganic-chemistry.org |

Solvent-Free Reaction Environments

Solvent-free synthesis, a key principle of green chemistry, aims to reduce pollution and waste by eliminating the use of organic solvents. These reactions are often facilitated by grinding the reactants together or by using a catalytic solid support.

The synthesis of benzothiazoles has been successfully demonstrated under solvent-free conditions. For example, 2-substituted benzothiazoles can be prepared from N-protected amino acids and 2-aminothiophenol using molecular iodine as a catalyst in a solvent-free trituration method, with reaction times of only 20-25 minutes. Another approach involves the reaction of acyl chlorides with o-substituted aminoaromatics using a reusable, eco-friendly silica-supported sodium hydrogen sulphate catalyst under solvent-free conditions researchgate.net. The synthesis of benzothiazolium salts has also been achieved in high yields by reacting benzothiazole with alkyl halides without a solvent.

The cyclization of 2-amino-4-methylthiophenol with urea to form the benzothiazolone ring is a reaction that could potentially be carried out under solvent-free conditions, possibly with microwave assistance, to create a highly efficient and sustainable synthetic protocol.

| Reaction Type | Catalyst/Support | Conditions | Advantages | Reference |

| Condensation of N-protected amino acids and 2-aminothiophenol | Molecular Iodine | Solvent-free, 20-25 min | Rapid, one-step | |

| Synthesis of benzothiazoles from acyl chlorides | Silica-supported sodium hydrogen sulphate | Solvent-free | Reusable catalyst, high yield | researchgate.net |

| Synthesis of benzothiazolium salts | None | Solvent-free | High yield, clean reaction | |

| Microwave-assisted synthesis of benzothiazoles | NaY Zeolite | Solvent-free, Microwave | Fast, efficient, reusable catalyst |

Precursor Compounds and Reagent Development for 3,6-Dimethylbenzothiazolone Synthesis

The synthesis of the target compound, 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI), logically begins with the formation of a 6-methyl substituted benzothiazole core. A common and effective starting material for this purpose is p-toluidine.

One established route involves the reaction of p-toluidine with ammonium thiocyanate to form an intermediate, which is then cyclized to create the 6-methylbenzothiazole (B1275349) scaffold. jyoungpharm.org For instance, the synthesis of 2-amino-6-methylbenzothiazole has been well-documented. In a typical procedure, p-toluidine is dissolved in a mixture of concentrated hydrochloric acid and water. Upon cooling, solid ammonium thiocyanate is added, and the mixture is heated for an extended period. The resulting precipitate of 2-amino-6-methylbenzothiazole can be filtered, washed, and recrystallized. jyoungpharm.org An alternative method reported involves the electrolysis of p-toluidine in the presence of ammonium thiocyanate. orgsyn.org

From 2-amino-6-methylbenzothiazole, further transformations can be envisioned to introduce the 2-oxo functionality and the N-3 methyl group. For example, 2-amino-6-methylbenzothiazole can be converted to 2-hydrazino-6-methylbenzothiazole by refluxing with hydrazine hydrate in a suitable solvent like ethylene (B1197577) glycol. jyoungpharm.org While this specific intermediate is used for synthesizing hydrazine analogs, it highlights the reactivity of the 2-amino group, which could potentially be replaced by a hydroxyl group through diazotization followed by hydrolysis to form 6-methyl-2(3H)-benzothiazolone.

Another key precursor is 6-methyl-2-mercaptobenzothiazole. guidechem.comnih.gov This compound can be synthesized, and its 2-thioether derivatives are prepared through nucleophilic substitution reactions. nih.gov The 2-mercapto group can potentially be converted to the 2-oxo group, providing a pathway to the desired benzothiazolone core.

Once the 6-methyl-2(3H)-benzothiazolone is obtained, the final step would be the N-methylation at the 3-position. This can be achieved using a suitable methylating agent.

A summary of key precursor syntheses is provided in the table below.

| Starting Material | Reagents | Product | Reference |

| p-Toluidine | Concentrated HCl, Water, Ammonium Thiocyanate | 2-Amino-6-methylbenzothiazole | jyoungpharm.org |

| 2-Amino-6-methylbenzothiazole | Hydrazine Hydrate, Ethylene Glycol | 2-Hydrazino-6-methylbenzothiazole | jyoungpharm.org |

| Substituted 2-mercaptobenzothiazole | Sodium Bicarbonate, Dimethylformamide, 2-chloroethyl acrylate (B77674) | 2-(2-(Benzothiazolyl)thio)ethyl acrylate derivatives | nih.gov |

Regioselectivity and Stereocontrol in Methylated Benzothiazolone Functionalization

The functionalization of the benzothiazolone ring system, particularly alkylation, presents challenges in regioselectivity, primarily concerning N- versus S- or O-alkylation, and in the case of substituted benzothiazoles, the position of substitution on the benzene ring.

For the synthesis of 3,6-dimethyl-2(3H)-benzothiazolone, the key regioselective step after the formation of the 6-methyl-2(3H)-benzothiazolone intermediate is the methylation of the nitrogen atom at the 3-position. The benzothiazolone system exists in tautomeric forms, the lactam (oxo) and lactim (hydroxy) forms. Alkylation can potentially occur on the nitrogen, oxygen, or sulfur (in the case of the thione tautomer) atoms. The outcome of the alkylation reaction is influenced by factors such as the alkylating agent, the base used, the solvent, and the specific substituents on the benzothiazole ring.

Studies on the alkylation of related heterocyclic systems, such as 2-aminobenzothiazoles, have demonstrated the feasibility of regioselective N-alkylation. For example, the N-alkylation of 2-aminobenzothiazoles has been accomplished using benzylic alcohols as alkylating agents, indicating that selective functionalization of the nitrogen atom is achievable. rsc.org In the context of benzothiazolin-2-thione, alkylation has been shown to occur selectively on the nitrogen or sulfur atom depending on the reaction conditions. nih.gov

The functionalization of the benzene ring of the benzothiazole scaffold is another area where regioselectivity is crucial. The directing effects of the fused thiazole (B1198619) ring and any existing substituents, such as the methyl group at the 6-position, will influence the position of further electrophilic or nucleophilic substitution. For instance, in the functionalization of benzothiazoles, C2-H functionalization is a common pathway. researchgate.net

Information regarding stereocontrol in the functionalization of methylated benzothiazolones is limited in the reviewed literature. The introduction of a chiral center would typically require the use of chiral reagents, catalysts, or starting materials. While the synthesis of various chiral benzothiazole derivatives has been reported, specific studies focusing on stereocontrolled functionalization of 3,6-dimethyl-2(3H)-benzothiazolone are not prevalent. The planarity of the benzothiazole ring system itself does not inherently lend itself to stereoselective additions unless a pre-existing chiral center is present in the molecule or a chiral auxiliary is used.

The table below summarizes the key aspects of regioselectivity in the functionalization of benzothiazole derivatives.

| Functionalization Type | Substrate | Key Factors Influencing Regioselectivity | Outcome | Reference |

| N-Alkylation | 2-Aminobenzothiazoles | Alkylating agent (benzylic alcohols) | Regioselective N-alkylation | rsc.org |

| Alkylation | Benzothiazolin-2-thione | Reaction conditions | Selective N- or S-alkylation | nih.gov |

| C-H Functionalization | Benzothiazoles | Phosphine reagents | Regioselective C2-H functionalization | researchgate.net |

Chemical Reactivity and Derivatization of 2 3h Benzothiazolone,3,6 Dimethyl 9ci

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazolone Ring System

The benzothiazolone ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating and -withdrawing nature of the substituents and the heterocyclic core itself.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazolone ring is generally activated towards electrophilic attack by the electron-donating character of the fused thiazolone ring and the methyl group at the 6-position. This directing effect would favor substitution at the positions ortho and para to the activating groups. For instance, in electrophilic aromatic substitution reactions like nitration or halogenation, the incoming electrophile would be expected to preferentially add to the C4 and C7 positions, with the C5 position also being a possibility, though generally less favored. The methyl group at the 6-position further enhances the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted benzothiazolone. libretexts.org

Nucleophilic Aromatic Substitution: Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are sufficiently electron-deficient, often facilitated by the presence of strong electron-withdrawing groups. wikipedia.org In the case of 2(3H)-benzothiazolone, 3,6-dimethyl-, the presence of electron-donating groups makes it less susceptible to standard nucleophilic aromatic substitution (SNAr) reactions. However, such reactions can occur on related benzothiazole (B30560) structures, particularly when a good leaving group is present and the ring is activated by other means. nih.govlibretexts.org For example, polyhaloanilines can undergo ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles to form halogenated 2(3H)-benzothiazolethiones. researchgate.net

Transformations Involving the 3-Nitrogen Position

The nitrogen atom at the 3-position of the benzothiazolone ring is part of a lactam (a cyclic amide) and already bears a methyl group in the target compound. This limits its reactivity compared to an unsubstituted N-H group. However, transformations are still conceptually possible, though not widely reported for this specific molecule.

While direct further alkylation on the already substituted nitrogen is unlikely, reactions involving this position often start from the corresponding N-H precursor, 6-methyl-2(3H)-benzothiazolone. For instance, N-alkylation of benzothiazolones is a common synthetic route to introduce various substituents at the 3-position. nist.govacs.org Similarly, N-acylation could be another potential transformation, introducing an acyl group at the nitrogen, although this is less common for N-alkylated benzothiazolones.

Reactivity of the 2-Carbonyl Functionality

The carbonyl group at the 2-position is a key functional feature of the benzothiazolone core, exhibiting typical lactam reactivity. Lactams can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening or other transformations. nih.gov

While specific reactions for the 2-carbonyl of 3,6-dimethyl-2(3H)-benzothiazolone are not extensively documented, general reactions of lactam carbonyls can be considered. These include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride, which would transform the benzothiazolone into a benzothiazoline (B1199338) derivative.

Reaction with Grignard Reagents: Addition of organometallic reagents such as Grignard reagents to the carbonyl group could potentially lead to ring-opened products or more complex rearranged structures.

Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent, yielding the corresponding 3,6-dimethyl-2(3H)-benzothiazolethione. The reactivity of the resulting thione would then be governed by the properties of the thiocarbonyl group. researchgate.netnih.gov

A notable reaction involving the carbonyl group is its transformation into a hydrazone. For example, 3-methyl-2(3H)-benzothiazolone reacts with hydrazine (B178648) to form 3-methyl-2-benzothiazolone hydrazone, a compound also known as Besthorn's hydrazone. nih.gov This reaction highlights the electrophilic nature of the carbonyl carbon and its susceptibility to attack by nucleophiles like hydrazine.

Chemical Modifications at the 6-Methyl Substituent

The methyl group at the 6-position of the benzothiazole ring offers another site for chemical modification, primarily through reactions involving the aromatic ring to which it is attached or direct functionalization of the methyl group itself.

A key example of reactivity at this position is the C-formylation of the aromatic ring. Specifically, 3-methyl-2(3H)-benzothiazolone can undergo formylation at the 6-position using a modified Duff's method with hexamethylenetetramine in trifluoroacetic acid to produce 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde. researchgate.net This aldehyde can then serve as a versatile intermediate for further derivatization, such as in Claisen-Schmidt condensations to form chalcone-like structures. researchgate.net

While direct oxidation or halogenation of the 6-methyl group is not prominently described for this specific molecule, such transformations are fundamental in organic synthesis and could potentially be applied to create derivatives with carboxylic acid or halomethyl functionalities at the 6-position.

Metal Coordination Chemistry of Benzothiazolone Ligands

Benzothiazolone derivatives, with their multiple heteroatoms (nitrogen, oxygen, and sulfur), are excellent candidates for acting as ligands in coordination complexes with various metal ions. thieme-connect.desigmaaldrich.com The coordination can involve one or more of these heteroatoms, leading to a variety of binding modes and geometries in the resulting metal complexes. mdpi.com

Synthesis of Metal Complexes with Benzothiazolone Ligands

The synthesis of metal complexes with benzothiazolone-type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. thieme-connect.desigmaaldrich.com While specific studies on 3,6-dimethyl-2(3H)-benzothiazolone as a ligand are not abundant, the general principles can be inferred from related benzothiazole derivatives. For example, complexes of Co(III) and Ru(III) have been synthesized with benzothiazole-derived imine ligands. thieme-connect.de The synthesis often involves heating the metal salt and the ligand under reflux. thieme-connect.de The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Benzothiazolone ligands can coordinate to metal ions in several ways, acting as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Common donor atoms in benzothiazolone ligands are the exocyclic carbonyl oxygen and the endocyclic nitrogen atom. Coordination through these two atoms would result in the formation of a stable five-membered chelate ring. In some cases, the sulfur atom of the thiazole (B1198619) ring can also participate in coordination. For instance, in some metal complexes of 2-mercapto-1,3-benzothiazolate, the metal is bonded to both sulfur and nitrogen atoms. researchgate.net

The coordination geometry of the resulting metal complexes can vary widely, including tetrahedral, square planar, and octahedral arrangements, depending on the coordination number of the metal ion and the nature of the ligands. thieme-connect.desigmaaldrich.com For example, Co(III) and Ru(III) complexes with benzothiazole-derived ligands have been reported to exhibit octahedral geometry. thieme-connect.de

Advanced Spectroscopic and Structural Characterization of 2 3h Benzothiazolone,3,6 Dimethyl 9ci and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

No specific Fourier-Transform Infrared (FT-IR) or Raman spectroscopic data for 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI) were found in the available literature. Such analysis would be expected to identify characteristic vibrational modes, including the C=O stretching of the lactam ring, C-N stretching, C-S stretching, and various vibrations associated with the substituted benzene (B151609) ring and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Detailed ¹H, ¹³C, or 2D-NMR spectroscopic data for 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI) are not available in the public domain. This analysis would be crucial for confirming the molecular structure by providing information on the chemical environment of each proton and carbon atom, including their chemical shifts, spin-spin coupling, and connectivity.

Mass Spectrometry Techniques (GC-MS, LC-MS, MS-MS, High-Resolution Mass Spectrometry) for Molecular Confirmation and Fragmentation Studies

No mass spectrometry data, including molecular ion peak or fragmentation patterns from techniques like GC-MS or LC-MS, could be located for 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI). High-resolution mass spectrometry (HRMS) would be needed to confirm its elemental composition, C₉H₉NOS. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Structure Characterization

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI). This technique would characterize the electronic transitions within the molecule's chromophoric system.

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

The solid-state molecular architecture of 2(3H)-Benzothiazolone, 3,6-dimethyl-(9CI) has not been determined by X-ray diffraction analysis, according to available research. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystalline state.

Computational and Theoretical Investigations of 2 3h Benzothiazolone,3,6 Dimethyl 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to provide information about its electronic distribution, orbital energies, and various reactivity descriptors. For 2(3H)-Benzothiazolone, 3,6-dimethyl-, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to optimize its geometry and calculate key electronic parameters.

Detailed research findings from studies on related benzothiazole (B30560) derivatives reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity. For instance, in a study of substituted benzothiazoles as corrosion inhibitors, it was found that molecules with higher EHOMO values and lower ΔE were more effective, indicating a greater tendency to donate electrons to the metal surface. sciencepub.net

The electronic properties of 2(3H)-Benzothiazolone, 3,6-dimethyl- can be predicted to be influenced by the electron-donating methyl groups attached to the nitrogen and the benzene (B151609) ring. These groups would likely increase the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps, would highlight the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity towards other chemical species.

Table 1: Predicted Electronic Properties of 2(3H)-Benzothiazolone, 3,6-dimethyl- Based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| EHOMO | Relatively High | Indicates a good electron donor. |

| ELUMO | Relatively Low | Indicates a good electron acceptor. |

| ΔE (HOMO-LUMO gap) | Moderate | Determines chemical reactivity and stability. |

| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions. |

| Electron Density | Higher on the sulfur and oxygen atoms | Predicts sites for electrophilic attack. |

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics (MD), are employed to study the conformational landscape and intermolecular interactions of molecules. For 2(3H)-Benzothiazolone, 3,6-dimethyl-, these methods can provide insights into its three-dimensional structure, flexibility, and how it interacts with other molecules.

Conformational analysis of the benzothiazolone core would likely reveal a relatively rigid structure due to the fused ring system. The primary conformational flexibility would arise from the rotation of the methyl groups. Understanding the preferred conformations is crucial as they can influence the molecule's biological activity and physical properties.

Intermolecular interactions play a vital role in determining the solid-state structure and properties of a compound. In the case of 2(3H)-Benzothiazolone, 3,6-dimethyl-, potential intermolecular interactions would include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···S hydrogen bonds. The presence of the polar carbonyl group and the sulfur and nitrogen heteroatoms would contribute to these interactions. Studies on similar heterocyclic compounds have shown that such interactions can lead to the formation of specific packing motifs in the crystalline state. nih.govnih.gov MD simulations could be used to model the behavior of 2(3H)-Benzothiazolone, 3,6-dimethyl- in different solvent environments, providing information on its solvation and aggregation properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. researchgate.net By developing mathematical models based on a set of known compounds, the properties of new or untested molecules can be predicted.

For 2(3H)-Benzothiazolone, 3,6-dimethyl-, a QSPR model could be developed to predict properties such as its melting point, boiling point, solubility, or even its potential biological activity. This would involve calculating a wide range of molecular descriptors for a series of related benzothiazolone derivatives with known properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) would then be used to build a model that links these descriptors to the property of interest. researchgate.net The predictive power of the QSPR model would be validated using external test sets of compounds. While specific QSPR models for 2(3H)-Benzothiazolone, 3,6-dimethyl- are not available, the methodology has been successfully applied to various classes of heterocyclic compounds to predict their behavior. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction pathway.

For 2(3H)-Benzothiazolone, 3,6-dimethyl-, computational methods could be used to elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of the benzothiazolone core often involves the cyclization of a substituted aniline (B41778) with a sulfur-containing reagent. nih.gov Computational studies could model this cyclization process, identifying the key intermediates and transition states, and explaining the observed regioselectivity.

Furthermore, the reactivity of the 2(3H)-benzothiazolone scaffold itself can be explored. For instance, reactions involving the nitrogen atom, the carbonyl group, or the aromatic ring could be modeled. Computational studies on related systems have been used to understand the mechanisms of C-S bond formation and other key transformations in the synthesis of benzothiazole derivatives. researchgate.net Such studies would provide valuable information for optimizing reaction conditions and designing new synthetic routes involving 2(3H)-Benzothiazolone, 3,6-dimethyl-.

Applications in Chemical Sciences and Enabling Technologies

Role as Chemical Intermediates in Fine Chemical Synthesis

2(3H)-Benzothiazolone, 3,6-dimethyl- serves as a valuable intermediate in the synthesis of a variety of fine chemicals, particularly those with biological activity. The benzothiazole (B30560) scaffold is a recognized pharmacophore, and its derivatives have been extensively studied for their potential as therapeutic agents. derpharmachemica.comresearchgate.net The synthesis of novel benzothiazole derivatives often involves the modification of the core structure, and 3,6-dimethyl-2(3H)-benzothiazolone provides a readily available starting material with defined substitution patterns.

The presence of the methyl groups at the 3 and 6 positions influences the reactivity and solubility of the molecule, which can be advantageous in certain synthetic pathways. For instance, the condensation of 2-aminothiophenols with various reagents is a common method for synthesizing benzothiazoles. mdpi.comscielo.br The specific starting material, 4-methyl-2-aminothiophenol, would be a precursor to the 6-methyl-benzothiazole core. Subsequent N-methylation would then yield the 3,6-dimethyl derivative.

Research has demonstrated the synthesis of various bioactive molecules starting from benzothiazole precursors. These include compounds with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netscielo.br For example, derivatives of 2-aminobenzothiazole (B30445) have been used to create compounds that exhibit significant biological activities. nih.gov While direct synthesis of a named pharmaceutical from 3,6-dimethyl-2(3H)-benzothiazolone is not prominently documented in the provided results, the general importance of substituted benzothiazolones as intermediates is well-established. derpharmachemica.compharmaffiliates.com

The synthesis of complex heterocyclic systems can also utilize benzothiazolone derivatives. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with various reagents has been shown to produce pyrano, pyridino, pyrazolo, azepino, and oxothiepano carbonitrile derivatives. researchgate.net This highlights the versatility of the benzothiazole core in constructing diverse molecular architectures.

Contributions to Advanced Materials Science

The application of 2(3H)-Benzothiazolone, 3,6-dimethyl- and its derivatives extends into the realm of materials science, where they contribute to the properties of polymers and the creation of novel colorants.

Benzothiazole derivatives are well-known as accelerators in the sulfur vulcanization of rubber. researchgate.net These compounds, in the presence of activators like zinc oxide, form active complexes that facilitate the formation of sulfur cross-links between polymer chains, a process crucial for enhancing the elasticity and durability of rubber products. researchgate.net While specific performance data for 3,6-dimethyl-2(3H)-benzothiazolone as a vulcanization accelerator is not detailed in the provided search results, the general mechanism involves the formation of a zinc mercaptide of the corresponding mercaptobenzothiazole. researchgate.net This species then reacts with sulfur to create sulfurating agents that cross-link the rubber molecules.

The substitution on the benzothiazole ring can influence the accelerator's activity, including the scorch time (premature vulcanization) and the cure rate. The dimethyl substitution in 2(3H)-Benzothiazolone, 3,6-dimethyl- would likely modulate these properties compared to unsubstituted or differently substituted benzothiazole accelerators.

The benzothiazole ring system serves as an excellent chromophore, forming the basis for a wide range of dyes and pigments. Azo dyes, which contain the -N=N- group, are a significant class of colorants, and those incorporating a benzothiazole moiety are known for their applications as disperse and mordant dyes. isca.meuomphysics.net

The synthesis of such dyes typically involves the diazotization of an amino-substituted benzothiazole, followed by coupling with a suitable aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. isca.meacu.edu.in The specific substituents on both the benzothiazole and the coupling component play a crucial role in determining the final color and properties of the dye.

For instance, the synthesis of monoazo dyes from diazotized 2-amino-1,3-benzothiazole and various substituted anilines and phenols has been reported to yield dyes with good color strength and fastness properties. isca.me The color of these dyes is a result of the extended π-electron conjugation across the molecule. isca.me The introduction of methyl groups, as in 3,6-dimethyl-2(3H)-benzothiazolone, can influence the electronic properties of the chromophore, potentially leading to shifts in the absorption maximum (λmax) and thus the observed color. These shifts are also dependent on the solvent polarity, a phenomenon known as solvatochromism. uomphysics.netresearchgate.net

Furthermore, benzothiazole derivatives are utilized in the creation of fluorescent dyes. Thioflavin T, a well-known fluorescent probe, is a methylated benzothiazole derivative. nih.gov The cationic nature of the 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium structure is key to its fluorescent properties. nih.gov This highlights the potential for designing novel fluorescent materials based on the 3,6-dimethyl-benzothiazolone scaffold.

The following table summarizes the properties of some azo dyes derived from benzothiazole precursors:

| Dye Structure | Color | Melting Point (°C) | Molecular Formula | λmax (nm) |

| 2-amino-1,3-benzothiazole coupled with a substituted aniline | Brown | 195-198 | C14H12N4S | 528.84 |

| Coumarin-benzothiazole based azo dyes | - | - | - | 480-700 (emission) |

| Azo dyes from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Orange | 200-202 | C18H14ClN5OS | 270-460 (absorption) |

Table based on data from multiple sources. isca.meuomphysics.netacu.edu.in

Mechanistic Studies of Corrosion Inhibition by Benzothiazolone Compounds

Benzothiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net

The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring in the benzothiazole structure are key to its strong adsorption on metal surfaces. researchgate.net

Studies on various benzothiazole derivatives have shown that their inhibition efficiency increases with concentration. researchgate.net Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

The specific structure of the benzothiazole derivative, including the nature and position of substituents, significantly influences its performance as a corrosion inhibitor. While specific data for 3,6-dimethyl-2(3H)-benzothiazolone is not provided in the search results, the general principles of benzothiazole corrosion inhibition are applicable. The methyl groups would likely affect the electron density distribution in the molecule and its solubility, which in turn would impact its adsorption characteristics and inhibition efficiency.

The following table presents corrosion inhibition data for some benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles and illustrate the general trends observed for this class of inhibitors.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| Benzimidazole derivative B1 | Carbon Steel (X56) | 1.00 M HCl | 92.11 |

| Benzimidazole derivative B2 | Carbon Steel (X56) | 1.00 M HCl | 94.64 |

| Benzimidazole derivative B3 | Carbon Steel (X56) | 1.00 M HCl | 95.92 |

| 3H-2-Methyl-1,2,4-Triazepino[2,3-a]Benzimidazole-4(5h)-one (MTB) | Mild Steel | 1 M HCl | 98 |

Table based on data from multiple sources. nih.govresearchgate.net

Analytical Chemistry Applications of Benzothiazolone Derivatives

Benzothiazole derivatives have found applications in analytical chemistry, particularly as reagents for the detection and quantification of various analytes. Their ability to form colored or fluorescent products upon reaction with specific substances makes them suitable for spectrophotometric and fluorometric methods. nih.govrsc.org

For example, benzothiazole-based probes have been developed for the ratiometric detection of metal ions like Al³⁺. nih.gov These probes exhibit a change in their fluorescence spectrum upon binding with the target ion, allowing for its sensitive and selective determination. nih.gov The design of these probes often relies on mechanisms such as intramolecular charge transfer (ICT), which is modulated by the interaction with the analyte. nih.govrsc.org

Furthermore, benzothiazole derivatives are used in the development of fluorescent probes for detecting biologically and environmentally important species like cyanide ions (CN⁻). rsc.org A sensor based on a benzothiazole moiety conjugated with 1H-indene-1,3(2H)-dione was shown to detect CN⁻ with a low detection limit, demonstrating the potential of these compounds in environmental monitoring and bio-imaging. rsc.org

While specific analytical applications of 2(3H)-Benzothiazolone, 3,6-dimethyl- are not explicitly detailed in the provided search results, the general principles of using benzothiazole derivatives as chromogenic and fluorogenic reagents are well-established. dntb.gov.uaresearchgate.net The synthesis of specific analytical reagents would involve functionalizing the 3,6-dimethyl-2(3H)-benzothiazolone core to introduce reactive sites for the target analyte.

Environmental Chemistry and Transformation of Benzothiazolone Derivatives

Abiotic Degradation Pathways in Environmental Media

Biotic Transformation and Biodegradation Mechanisms in Environmental Systems

The biodegradation of benzothiazole (B30560) derivatives has been the subject of some research, primarily focusing on simpler analogues. For instance, studies have identified bacterial strains, such as Rhodococcus, capable of degrading benzothiazole and 2-hydroxybenzothiazole (B105590). The typical biodegradation pathway for some benzothiazoles involves transformation into 2-hydroxybenzothiazole (OBT). However, specific research on the biotic transformation and biodegradation mechanisms of 2(3H)-Benzothiazolone, 3,6-dimethyl- is not found in the available literature. The presence of methyl groups on the benzothiazole ring system may influence its biodegradability, potentially making it more or less susceptible to microbial attack compared to its non-methylated counterparts.

Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. There is a lack of specific data on the soil adsorption coefficient (Koc) and volatilization characteristics for 2(3H)-Benzothiazolone, 3,6-dimethyl-. For related benzothiazoles, their mobility in the environment varies. Some are found in water and sediment, indicating a degree of persistence and mobility. The addition of methyl groups to the benzothiazolone structure could theoretically increase its lipophilicity, potentially leading to greater adsorption to organic matter in soil and sediment and reducing its mobility in water. However, without empirical data, this remains speculative.

Occurrence and Persistence in Various Environmental Compartments

Specific data on the occurrence and persistence of 2(3H)-Benzothiazolone, 3,6-dimethyl- in various environmental compartments such as water, soil, and air are not available in the reviewed scientific literature. Monitoring studies have detected other benzothiazoles in environmental samples, highlighting their potential as environmental contaminants. The persistence of a compound is a function of its resistance to degradation processes. Given the absence of specific degradation data for 3,6-dimethyl-2(3H)-benzothiazolone, its environmental persistence is unknown.

Future Research Directions and Emerging Challenges in Benzothiazolone Chemistry

Development of Green and Sustainable Synthesis Technologies for Benzothiazolones

Traditional synthesis methods for benzothiazolones and their precursors often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, which are inconsistent with the principles of sustainable chemistry. nih.gov A major future direction is the development of green synthetic protocols that minimize environmental impact, reduce waste, and improve energy efficiency. nih.govairo.co.in

Key areas of research include:

Eco-Friendly Solvents and Solvent-Free Reactions: A shift from conventional solvents like dichloromethane (B109758) to greener alternatives such as water, ethanol, and ionic liquids is a primary focus. airo.co.in These solvents are noted for being non-toxic, biodegradable, and often recyclable. airo.co.in Solvent-free, or solid-state, reactions, where reactants are mixed directly without a solvent, represent an ideal green approach by eliminating solvent waste entirely. airo.co.in

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, offering uniform heating and significantly accelerated reaction rates under milder conditions compared to conventional heating. airo.co.inscielo.br This technique not only saves energy but can also lead to higher yields and cleaner reaction profiles. mdpi.com

Use of Reusable and Benign Catalysts: The development of reusable heterogeneous catalysts, metal-free organocatalysts, and biocatalysts is crucial. airo.co.in For instance, catalysts like p-Toluene sulfonic acid (PTSA) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been used effectively. airo.co.inbohrium.com The ability to recover and reuse catalysts for multiple cycles without significant loss of activity is a cornerstone of sustainable chemical manufacturing. mdpi.comnih.gov

Table 1: Comparison of Green Synthesis Approaches for Benzothiazole (B30560) Scaffolds

| Method | Catalyst / Conditions | Solvent | Key Advantages | Citations |

|---|---|---|---|---|

| Microwave Irradiation | None or various catalysts | Ethanol, Water | Rapid reaction times (minutes vs. hours), high yields, energy efficiency. | airo.co.inscielo.brresearchgate.net |

| Solvent-Free Synthesis | p-Toluene sulfonic acid (PTSA) | None | Reduced waste, no hazardous solvent disposal, simplified workup. | airo.co.in |

| Aqueous Medium | Samarium triflate | Water | Environmentally benign, catalyst is reusable, mild reaction conditions. | organic-chemistry.org |

| Heterogeneous Catalysis | SnP₂O₇ | Toluene | High yields (87-95%), very short reaction times, catalyst reusability. | mdpi.com |

| Biocatalysis | Commercial laccase | Room Temperature | Use of renewable enzymes, mild conditions, high selectivity. | mdpi.combohrium.com |

Exploration of Unconventional Reactivity and Novel Catalytic Methods

Moving beyond traditional cyclocondensation reactions is essential for accessing novel benzothiazolone derivatives and improving synthetic efficiency. nih.gov Future research will increasingly focus on unconventional reaction pathways and innovative catalytic systems.

C-H Bond Functionalization: Direct C-H functionalization of the benzothiazole core is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. nih.gov This allows for the direct introduction of aryl groups and other substituents, opening new avenues for creating complex molecules from simple precursors. nih.gov

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition-metal catalysts, metal-free approaches are gaining prominence. nih.gov An example is the use of tetrabromomethane (CBr₄) as a halogen bond donor to catalyze the synthesis of 2-substituted benzothiazoles by activating a thioamide intermediate. rsc.org This method operates under mild, solvent-free conditions. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful method for promoting reactions under exceptionally mild conditions. bohrium.com Mechanistic studies have revealed that in some benzothiazole syntheses, an in-situ generated disulfide intermediate can act as a photosensitizer, activating molecular oxygen to drive the dehydrogenation step without the need for external photocatalysts or chemical oxidants. nih.gov

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly efficient as they allow for the construction of complex molecules like 2-aminobenzothiazoles from three or more simple starting materials in a single step. organic-chemistry.orgnih.gov These reactions, often catalyzed by copper, reduce waste and simplify purification processes. nih.govorganic-chemistry.org

Advancements in In Situ Characterization Techniques for Reaction Monitoring and Product Analysis

A deeper understanding of reaction mechanisms is critical for optimizing the synthesis of specific isomers like 3,6-dimethyl-2(3H)-benzothiazolone and minimizing byproduct formation. The advancement and application of in situ characterization techniques are emerging as a vital research area. These methods allow for real-time monitoring of reacting species, intermediates, and products without disrupting the reaction.

Spectroscopic and Microscopic Analysis: Techniques such as concentration-dependent NMR, UV-visible spectroscopy, and fluorescence microscopy are being used to study reaction pathways and the formation of intermediates. chemrxiv.org For example, photophysical and electrochemical investigations have been crucial in confirming the role of in-situ generated disulfides as photosensitizers in certain benzothiazole syntheses. nih.gov

Probing Molecular Interactions: Density Functional Theory (DFT) is often combined with spectroscopic analysis to demonstrate and understand non-covalent interactions, such as halogen bonding between a catalyst (e.g., CBr₄) and a thioamide substrate, which are responsible for catalytic activity. rsc.org

Characterizing Supramolecular Structures: For applications in materials science and cell imaging, techniques like atomic force microscopy (AFM) and fluorescence microscopy are used to examine the self-assembly of benzothiazolone conjugates at the supramolecular level. chemrxiv.org This allows for the characterization of morphologies, such as the formation of panchromatic-emitting fibers. chemrxiv.org

Application of Artificial Intelligence and Machine Learning in Benzothiazolone Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new benzothiazolone derivatives by accelerating the process, reducing costs, and improving the success rate of identifying promising candidates. researchgate.netnih.gov These computational tools can analyze vast datasets to predict molecular properties and guide synthetic efforts. nih.gov

Property Prediction: AI/ML algorithms can be trained on large datasets of known compounds to predict critical physicochemical and pharmacokinetic properties, such as solubility, bioavailability, and toxicity, for novel benzothiazolone structures. mdpi.commdpi.com This allows researchers to prioritize candidates with drug-like profiles for synthesis, saving significant time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the models with a target profile, such as desired activity and specific structural constraints related to the 3,6-dimethyl-2(3H)-benzothiazolone scaffold, these tools can generate novel derivatives with a high probability of success. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are widely used to investigate the structural and electronic properties of benzothiazole derivatives. mdpi.comingentaconnect.com These computational studies can determine optimized geometries, predict vibrational spectra, and calculate the HOMO-LUMO energy gap (ΔE), which provides insights into a molecule's kinetic stability and reactivity. mdpi.comresearchgate.net

Table 2: Computationally Predicted Properties of Benzothiazole Derivatives

| Property | Computational Method | Significance | Citations |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Density Functional Theory (DFT) | Predicts kinetic stability and chemical reactivity; a low gap indicates higher reactivity. | mdpi.comresearchgate.net |

| Polarizability & Hyperpolarizability | Density Functional Theory (DFT) | Elucidates non-linear optical (NLO) properties. | mdpi.com |

| Physicochemical Properties | QikProp, AI/ML Algorithms | Predicts drug-likeness (e.g., logP, solubility) and bioavailability. | mdpi.commdpi.com |

| Binding Affinity | Molecular Docking, AI/ML | Predicts how strongly a compound will bind to a biological target (e.g., an enzyme). | mdpi.comnih.gov |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | Predicts ¹H and ¹³C NMR spectra to aid in structure confirmation. | researchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,6-dimethyl-2(3H)-benzothiazolone derivatives, and what are the critical reaction parameters?

A two-step approach is typically used: (i) cyclization of substituted thioureas or thioamides to form the benzothiazolone core, followed by (ii) regioselective alkylation or substitution at the 3- and 6-positions. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Substituent compatibility must be validated to avoid side reactions like over-alkylation .

Q. How can researchers confirm the structural identity of 3,6-dimethyl-2(3H)-benzothiazolone using spectroscopic techniques?

Q. What safety precautions are essential when handling 3,6-dimethyl-2(3H)-benzothiazolone in laboratory settings?

Refer to safety data sheets (SDS) for benzothiazolone analogs, which recommend:

- PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Use of fume hoods due to potential respiratory irritation.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence the antimicrobial activity of 3,6-dimethyl-2(3H)-benzothiazolone derivatives?

Studies on analogous compounds show that:

- Electron-withdrawing groups (e.g., Cl, NO₂) at C6 enhance activity against Gram-positive bacteria (e.g., S. aureus) by increasing membrane permeability.

- Bulky substituents (e.g., aryl groups) at C3 reduce solubility but improve target binding affinity.

- Hydrazone derivatives exhibit pH-dependent activity, with optimal efficacy at neutral pH .

Q. What strategies can resolve contradictions in reported bioactivity data for 3,6-dimethyl-2(3H)-benzothiazolone analogs?

Discrepancies often arise from:

Q. How can in silico modeling predict the metabolic stability of 3,6-dimethyl-2(3H)-benzothiazolone in preclinical studies?

Tools like SwissADME or MetaCore predict:

Q. What mechanistic insights explain the differential cytotoxicity of 3,6-dimethyl-2(3H)-benzothiazolone in cancer vs. normal cell lines?

Transcriptomics data suggest:

- Cancer cells: Upregulation of pro-apoptotic genes (e.g., BAX) and ROS generation via thiazolone-mediated mitochondrial disruption.

- Normal cells: Activation of NRF2-mediated antioxidant pathways reduces toxicity. Dose-response assays (IC₅₀) should differentiate selective indices .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.